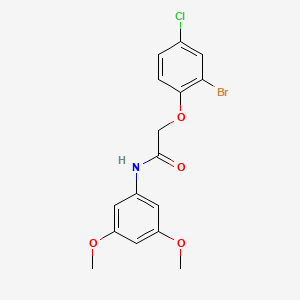
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as BCA, is a synthetic compound that belongs to the family of amides. It has been used extensively in scientific research due to its unique properties and applications. Additionally, we will list as many future directions as possible for further research on this compound.
Aplicaciones Científicas De Investigación
BCA has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in cell signaling and regulation. BCA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
BCA inhibits the activity of PKC enzymes by binding to their catalytic domain. This prevents the enzymes from phosphorylating their target substrates, which in turn leads to the suppression of various cellular signaling pathways. The exact mechanism of action of BCA on PKC enzymes is still being investigated, but it is believed to involve the disruption of the enzyme's structure and function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as in animal models. BCA also has anti-inflammatory properties, which have been demonstrated in various animal models of inflammation. Additionally, BCA has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCA for lab experiments is its potency and specificity. It is a potent inhibitor of PKC enzymes, making it an excellent tool for studying the role of these enzymes in various cellular processes. Additionally, BCA has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of BCA is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on BCA. One area of research is the development of more potent and specific inhibitors of PKC enzymes based on the structure of BCA. Additionally, further research is needed to elucidate the exact mechanism of action of BCA on PKC enzymes. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of BCA in various animal models. Finally, BCA could be explored as a potential therapeutic agent for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of BCA involves the reaction of 2-bromo-4-chlorophenol with 3,5-dimethoxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid to yield the final product, BCA. This method has been optimized to produce high yields of BCA with excellent purity.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-6-11(7-13(8-12)22-2)19-16(20)9-23-15-4-3-10(18)5-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJVMVWIMYGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
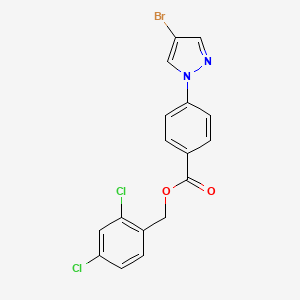

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
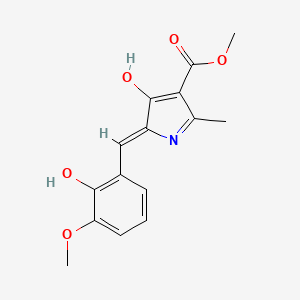
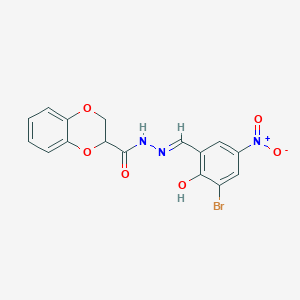
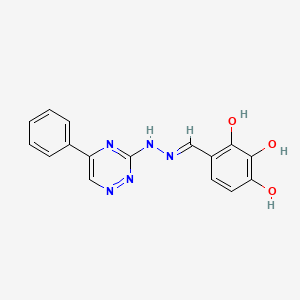
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B6027710.png)

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)